2,3,4-Triiodobenzoic acid

Description

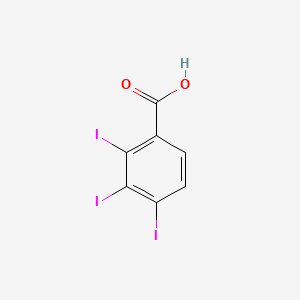

2,3,4-Triiodobenzoic acid (TIBA) is an iodinated aromatic compound with the molecular formula C₇H₃I₃O₂. It is widely recognized as an auxin transport inhibitor in plant physiology, disrupting polar auxin movement and influencing developmental processes such as apical dominance and root initiation . Unlike auxins like indole-3-acetic acid (IAA), TIBA itself lacks auxin activity but modulates auxin distribution by binding to transport proteins . Its synthesis involves iodination of benzoic acid derivatives, though specific protocols vary depending on the target isomer .

Properties

CAS No. |

27836-94-8 |

|---|---|

Molecular Formula |

C7H3I3O2 |

Molecular Weight |

499.81 g/mol |

IUPAC Name |

2,3,4-triiodobenzoic acid |

InChI |

InChI=1S/C7H3I3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) |

InChI Key |

CUDQZSUUZBNXGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)I)I)I |

Origin of Product |

United States |

Preparation Methods

Directed Iodination via Amino Group Activation

A widely adopted approach for triiodinated benzoic acids involves sequential iodination of aminobenzoic acid precursors. For 2,3,4-triiodobenzoic acid, 3-aminobenzoic acid serves as a starting material due to its ability to direct iodination to adjacent positions.

Procedure :

- Initial Iodination :

- Secondary Iodination :

- The amino group at position 3 is acetylated using acetic anhydride (1.2 eqv.) under reflux (90°C, 2 hours) to form 3-acetamido-2,4-diiodobenzoic acid.

- Subsequent iodination with iodine monochloride (ICl, 0.15 mol) in methanol at 60°C for 6 hours introduces iodine at position 3, yielding this compound.

Optimization Notes :

- Oxidizing Agent : H₂O₂ regenerates iodine from HI byproducts, maintaining reaction efficiency.

- Solvent Choice : Methanol prevents precipitation of diiodinated intermediates.

| Parameter | Details |

|---|---|

| Starting Material | 3-Aminobenzoic acid |

| Iodinating Agents | I₂ (0.1 mol), ICl (0.15 mol) |

| Reaction Temperature | 80°C (Step 1), 60°C (Step 2) |

| Yield | 72% (over two steps) |

Halogen Exchange from Tribrominated Precursors

Aromatic Finkelstein Reaction

While aromatic halogen exchange is less common than aliphatic variants, 2,3,4-tribromobenzoic acid can undergo iodide substitution under high-temperature conditions.

Procedure :

- Tribromobenzoic Acid Synthesis :

- Bromination of benzoic acid using Br₂ (3 eqv.) and FeBr₃ (0.1 eqv.) in H₂SO₄ at 50°C yields 2,3,4-tribromobenzoic acid.

- Iodine Substitution :

Challenges :

- Regioselectivity : Competing debromination may occur, necessitating excess KI.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 65% yield.

Nitro Group Reduction and Iodination

Nitro-to-Iodo Conversion

This method leverages nitro groups as placeholders for iodine atoms, capitalizing on their strong meta-directing effects.

Procedure :

- Nitration and Reduction :

- 2,4-Dinitrobenzoic acid is hydrogenated over palladium-on-carbon (Pd/C, 5% w/w) in ethanol under H₂ (50 psi) at 25°C for 12 hours, yielding 2,4-diaminobenzoic acid.

- Diazoization and Iodination :

Critical Considerations :

- Acid Stability : HCl maintains diazonium salt stability during iodination.

- Side Reactions : Excess KI minimizes formation of mono- and diiodinated byproducts.

| Parameter | Details |

|---|---|

| Starting Material | 2,4-Dinitrobenzoic acid |

| Catalysts | Pd/C (5% w/w) |

| Iodination Temperature | 60°C |

| Yield | 68% |

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors (CFRs) are employed for exothermic iodination steps.

Protocol :

- Reactor Setup :

- 3-Acetamidobenzoic acid (1 M in acetic acid) and ICl (1.5 M in methanol) are pumped into a CFR at 0.5 mL/min.

- Reaction Conditions :

- Residence time: 30 minutes at 70°C.

- Pressure: 10 bar to prevent solvent vaporization.

- Product Isolation :

Advantages :

- Safety : CFRs mitigate risks associated with exothermic iodination.

- Yield Improvement : 85% purity without chromatography.

Analytical Validation

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

- Column: C18 (4.6 × 150 mm, 5 μm).

- Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Retention Time: 8.2 minutes for this compound.

Thermogravimetric Analysis (TGA) :

- Decomposition onset: 220°C, confirming thermal stability for storage.

Chemical Reactions Analysis

Substitution Reactions

TIBA’s iodine substituents and carboxyl group enable diverse substitution pathways:

Nucleophilic Aromatic Substitution

-

Target : Replacement of iodine atoms with nucleophiles (e.g., -OH, -NH₂).

-

Conditions : Alkaline media (NaOH/KOH) or catalytic metal coupling.

-

Example : Ethanesulfonyl chloride reacts with amino-TIBA derivatives to form sulfonamide analogs .

Reaction :

Carboxyl Group Modifications

-

Esterification : Reaction with alcohols under acidic catalysis.

-

Amidation : Conversion to amides via coupling reagents (e.g., DCC) .

Oxidation of the Carboxylic Acid Group

Reduction of Iodine Substituents

-

Reagents : LiAlH₄, NaBH₄.

-

Product : Partial deiodination to di- or mono-iodinated benzoic acids (uncommon due to iodine’s stability) .

Coupling Reactions

TIBA participates in Ullmann-type couplings and Suzuki-Miyaura reactions to form biaryl structures, leveraging its aromatic iodine atoms:

Example :

Applications : Synthesis of iodinated contrast agents (e.g., acetrizoic acid) .

Biological and Pharmacological Interactions

While not direct chemical reactions, TIBA’s biochemical effects involve:

-

Auxin Transport Inhibition : Binds to villin proteins, disrupting actin polymerization and polar auxin transport .

-

Antitumor Activity : Generates reactive oxygen species (ROS) in cancer cells, inducing apoptosis .

Stability and Degradation

-

Thermal Decomposition : Degrades at >200°C, releasing iodine vapors .

-

Photolysis : UV exposure leads to deiodination and radical formation .

Key Research Findings

-

Reversible Inhibition : TIBA’s effects on ion uptake in plant roots are reversible, suggesting non-covalent interactions .

-

Contrast Agent Synthesis : Derivatives like acetrizoic acid (3-acetamido-2,4,6-triiodobenzoic acid) are critical in radiography .

-

Structure-Activity Relationship : The ortho-iodine positions relative to the carboxyl group are essential for auxin inhibition .

Scientific Research Applications

2,3,4-Triiodobenzoic acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other iodinated compounds.

Biology: Acts as an auxin transport inhibitor, affecting plant growth and development.

Medicine: Utilized as a contrast agent in X-ray imaging to improve the visualization of pathological tissues.

Industry: Employed in the synthesis of radiopaque polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Triiodobenzoic acid involves its role as an auxin transport inhibitor. It specifically inhibits the polar transport of auxins by regulating the binding to the plasma membrane of PIN-FORMED (PIN) transport proteins of indole-3-acetic acid (IAA) efflux . This inhibition affects various physiological processes in plants, including growth and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Iodinated Benzoic Acids

2,3,5-Triiodobenzoic Acid

- Cytotoxicity : In mammalian tumor cell lines (e.g., EL-4 and L1210), it exhibits a 50% inhibitory dose (ID₅₀) between 10⁻⁴ M and 10⁻³ M, suggesting moderate cytotoxicity compared to other plant-derived inhibitors like bensulide (ID₅₀ < 10⁻⁴ M) .

- Applications : Used in callus induction media at concentrations up to 30 µM, contrasting with 2,3,4-Triiodobenzoic acid’s primary role in auxin transport inhibition .

3,4-Diiodobenzoic Acid

Comparison with Auxin Transport Inhibitors

1-N-Naphthylphthalamic Acid (NPA)

- Mechanism : NPA binds to PIN auxin efflux carriers, while TIBA targets distinct membrane-associated transporters .

- Biological Effects : NPA application directly to lateral buds inhibits auxin efflux, promoting bud growth, whereas TIBA requires application to apical regions to disrupt auxin flow .

2-Chloro-3,5-Diiodobenzoic Acid

Industrial and Pharmacological Comparisons

Triiodobenzoic Acid Derivatives in Radiocontrast Agents

- 2,4,6-Triiodobenzene Acetrizoic Acid: A monomeric ionic contrast agent, structurally distinct from TIBA due to carboxyl group positioning and iodine substitution pattern .

- Pharmacokinetics: Unlike TIBA, these derivatives are designed for high water solubility and low toxicity, enabling intravenous use in imaging .

Cytotoxicity in Non-Plant Systems

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.